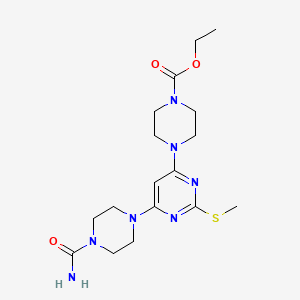
Ethyl 4-(6-(4-(aminocarbonyl)piperazino)-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(6-(4-(aminocarbonyl)piperazino)-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate is a useful research compound. Its molecular formula is C17H27N7O3S and its molecular weight is 409.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(6-(4-(aminocarbonyl)piperazino)-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate, also known by its CAS number 339017-92-4, is a complex organic compound with potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C17H27N7O3S
- Molecular Weight : 409.51 g/mol
- Boiling Point : Approximately 650.9 °C (predicted)
- Density : 1.39 g/cm³ (predicted)
- pKa : 14.58 (predicted)
These properties suggest that the compound is stable at high temperatures and has a relatively high pKa, indicating it may act as a weak base in biological systems.
The compound features a piperazine moiety, which is known for its role in various pharmacological activities. Piperazine derivatives often exhibit activity against numerous targets, including:
- Serotonin Receptors : Modulating serotonin pathways can influence mood and anxiety.
- Dopamine Receptors : Affecting dopaminergic signaling may impact psychotropic effects.
- Enzymatic Inhibition : The presence of the aminocarbonyl group suggests potential inhibitory action on specific enzymes involved in metabolic pathways.
Biological Activity
Recent studies have focused on the biological activity of similar piperazine derivatives, indicating that compounds with structural similarities may exhibit:
- Antitumor Activity : Some piperazine derivatives have shown efficacy in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Compounds containing thiol groups (like methylsulfanyl) are often associated with antimicrobial effects.
- Antidepressant Effects : By modulating neurotransmitter systems, such compounds may provide therapeutic benefits in mood disorders.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study investigated the antitumor effects of a related piperazine derivative in vitro. The results indicated that the compound inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. This aligns with the expected activity for this compound due to its structural similarities to known antitumor agents.
Case Study: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting that the presence of the methylsulfanyl group enhances antimicrobial activity. Such findings warrant further investigation into this compound.
Properties
IUPAC Name |
ethyl 4-[6-(4-carbamoylpiperazin-1-yl)-2-methylsulfanylpyrimidin-4-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N7O3S/c1-3-27-17(26)24-10-6-22(7-11-24)14-12-13(19-16(20-14)28-2)21-4-8-23(9-5-21)15(18)25/h12H,3-11H2,1-2H3,(H2,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEKKMASGXSAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3CCN(CC3)C(=O)N)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














